molecular formula C23H32N4O3S B2560666 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 898435-60-4

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

カタログ番号: B2560666
CAS番号: 898435-60-4
分子量: 444.59
InChIキー: JLCCMOAEQIGHMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a potent and selective small-molecule inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Its primary research value lies in the investigation of cell cycle dysregulation, particularly in cancers characterized by cyclin E amplification or CDK2 hyperactivation. The compound exerts its mechanism by competitively binding to the ATP-binding pocket of CDK2, effectively halting the G1 to S phase transition and inducing cell cycle arrest in susceptible cancer cells. Preclinical studies have highlighted its significant efficacy, demonstrating robust anti-proliferative activity against hepatocellular carcinoma (HCC) cell lines. Research indicates that this inhibitor not only suppresses proliferation but also potently induces apoptosis in vitro. Furthermore, in vivo models of HCC have shown that treatment with this CDK2 inhibitor leads to a substantial reduction in tumor growth, establishing its utility as a valuable chemical probe for exploring CDK2-dependent signaling pathways and validating CDK2 as a therapeutic target for specific oncology research programs.

特性

IUPAC Name

2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S/c1-4-26(5-2)13-14-27-20-12-7-6-11-19(20)22(25-23(27)29)31-16-21(28)24-17-9-8-10-18(15-17)30-3/h8-10,15H,4-7,11-14,16H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCCMOAEQIGHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide , identified by its CAS number 898435-60-4 , belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound.

The molecular formula of this compound is C23H32N4O3SC_{23}H_{32}N_{4}O_{3}S, with a molecular weight of 444.6 g/mol . The structure features a hexahydroquinazoline core linked to a thioether and an acetamide moiety, contributing to its biological activity.

PropertyValue
CAS Number898435-60-4
Molecular FormulaC23H32N4O3S
Molecular Weight444.6 g/mol

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit kinases involved in cancer progression, such as c-Kit and VEGFR-2 .
  • Induction of Apoptosis : Research suggests that quinazoline derivatives can induce apoptosis in cancer cells by activating intrinsic pathways .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar frameworks have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Neuroprotective Effects

Some studies indicate that derivatives of quinazoline may provide neuroprotective benefits. This is attributed to their ability to modulate neurotransmitter levels and protect against oxidative stress .

Study 1: Anticancer Activity

A study conducted on a series of quinazoline derivatives demonstrated that compounds structurally similar to the target compound showed potent activity against breast cancer cell lines. The study highlighted a dose-dependent response in cell viability assays, with IC50 values indicating significant cytotoxicity at micromolar concentrations .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of related thioether compounds. The results indicated that these compounds reduced the expression of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting a potential application in treating inflammatory diseases .

科学的研究の応用

Anticancer Applications

Research has indicated that compounds similar to this one exhibit promising anticancer properties . The following points summarize key findings:

  • Mechanism of Action : Compounds containing a diethylaminoethyl moiety have been shown to inhibit tumor cell proliferation. This is often mediated through enhanced cellular uptake and targeted drug release in acidic tumor microenvironments.
  • In Vitro Efficacy : Studies have demonstrated that analogs of this compound can reduce cell viability in various cancer cell lines by over 80% after 48 hours of treatment. This was assessed using MTT assays, which measure metabolic activity as an indicator of cell viability.

Antimicrobial Activity

The compound also shows significant antimicrobial properties , making it a candidate for further research in this area:

  • Antibacterial Effects : Related compounds have demonstrated antibacterial activity against multiple strains of bacteria. Minimum inhibitory concentrations (MICs) were reported between 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria.
  • Proposed Mechanisms : The antimicrobial action is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit critical cellular processes. This includes enzyme inhibition that affects metabolic pathways in bacteria.

Case Studies and Research Findings

Several case studies highlight the efficacy and potential applications of this compound:

  • Anticancer Efficacy :
    • In vitro studies indicated that derivatives could significantly reduce the viability of cancer cells.
    • A notable study demonstrated the effectiveness of pH-responsive micelles encapsulating anticancer drugs like doxorubicin (DOX), showing significant cytotoxicity against HepG2 liver cancer cells.
  • Antimicrobial Testing :
    • Tests on diethylamino derivatives revealed promising antibacterial activity against various bacterial strains.
    • The ability to inhibit bacterial growth suggests potential for development into therapeutic agents for infectious diseases.
  • Pharmacokinetics and Toxicity :
    • Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles in animal models.
    • Toxicity assessments indicated that doses up to 100 mg/kg were well tolerated without significant adverse effects observed in vital organs.

類似化合物との比較

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The target compound shares a common scaffold with other acetamide-functionalized quinazolinones. Key structural differences lie in the substituents on the quinazolinone core and the arylacetamide group. Below is a comparative analysis:

Compound Name / ID (Evidence Source) Substituents on Quinazolinone Core Arylacetamide Substituent Melting Point (°C) Yield (%)
Target Compound Diethylaminoethyl 3-Methoxyphenyl Not reported N/A
Compound 5 () 4-Sulfamoylphenyl Phenyl 269.0 87
Compound 8 () 4-Sulfamoylphenyl 4-Tolyl 315.5 91
Compound 9 () 4-Sulfamoylphenyl 2-Ethylphenyl 170.5 68
Compound from Scheme 14 () Phenyl Ethylamino Not reported N/A

Key Observations:

  • Melting Points: Substituents significantly impact melting points. Electron-withdrawing groups (e.g., sulfamoyl in Compound 5) correlate with higher melting points (269–315°C), while alkyl groups (e.g., 2-ethylphenyl in Compound 9) reduce melting points (170.5°C) . The target compound’s 3-methoxyphenyl group may lower its melting point compared to sulfamoyl derivatives.
  • Yields: Substituent steric effects influence synthetic efficiency. Para-substituted aryl groups (e.g., 4-tolyl in Compound 8) achieve higher yields (91%) compared to ortho-substituted analogs (e.g., 68% for Compound 9) .

Electronic and Steric Effects

  • 3-Methoxyphenyl Acetamide: The methoxy group’s electron-donating nature may reduce electrophilicity at the acetamide carbonyl, altering receptor binding compared to nitro- or chlorophenyl analogs (e.g., 1.7 in ) .

Q & A

Basic Research Questions

Q. What synthetic routes and characterization techniques are recommended for synthesizing this compound?

  • Methodology :

  • Synthesis : Utilize a multi-step approach involving condensation reactions. For example, chloroacetyl chloride can react with aromatic amines under cold conditions, followed by coupling with thiol-containing intermediates (e.g., hexahydroquinazolin-4-yl thiol derivatives) in DMF with potassium carbonate as a base .
  • Characterization : Employ IR spectroscopy to confirm carbonyl (C=O, ~1667 cm⁻¹) and thioether (C-S, ~611 cm⁻¹) groups. Use ¹H NMR to verify substituent environments (e.g., methoxy protons at δ 3.8 ppm, aromatic protons between δ 6.9–7.5 ppm). Mass spectrometry (MS) can validate molecular weight (e.g., m/z 430.2 [M+1]) .

Q. What biological activities are associated with structurally similar acetamide derivatives?

  • Methodology :

  • Screen for antimicrobial activity using standard MIC assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria. Evaluate antifungal activity against C. albicans and A. flavus .
  • Assess DNA binding affinity via UV-Vis titration or fluorescence quenching experiments using calf thymus DNA .

Q. How should this compound be handled and stored to ensure stability?

  • Methodology :

  • Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Avoid exposure to moisture or high temperatures (>25°C). Use fume hoods during handling to minimize inhalation risks .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and purity during synthesis?

  • Methodology :

  • Apply Design of Experiments (DOE) to assess variables (e.g., solvent polarity, reaction temperature, molar ratios). For example, use a factorial design to identify optimal DMF-to-chloroacetyl chloride ratios and reaction times .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and adjust quenching conditions (e.g., ice-cold water addition) to isolate high-purity solids .

Q. How can contradictory data in biological assays (e.g., variable MIC values) be resolved?

  • Methodology :

  • Replicate experiments under standardized conditions (e.g., fixed inoculum size, pH 7.4 buffer).
  • Use statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent residues affecting microbial growth) .
  • Cross-validate with alternative assays (e.g., time-kill kinetics) to confirm activity trends .

Q. What computational strategies can predict the compound’s binding affinity to target proteins?

  • Methodology :

  • Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and identify reactive sites.
  • Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzymes like DNA gyrase or fungal cytochrome P450 .

Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?

  • Methodology :

  • Test co-solvents (e.g., DMSO:PBS mixtures) or surfactants (e.g., Tween-80) to enhance solubility while maintaining biocompatibility.
  • Characterize solubility via UV-Vis spectroscopy at λmax (e.g., ~280 nm for aromatic acetamides) .

Q. What structural modifications could enhance metabolic stability without compromising activity?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., -CF3) to the phenyl ring to reduce oxidative metabolism.
  • Replace the diethylamino group with a pyrrolidine moiety to improve steric shielding of the thioether linkage .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。